molecular formula C9H15ClN4O2S2 B13434251 Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)

Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)

Cat. No.: B13434251
M. Wt: 310.8 g/mol
InChI Key: AUXMCGYIJDXLLU-UHFFFAOYSA-N
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Description

Famotidine Acid Methyl Ester Hydrochloride is a chemical compound that serves as an impurity in the synthesis of famotidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of famotidine formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Famotidine Acid Methyl Ester Hydrochloride typically involves the esterification of famotidine with methanol in the presence of hydrochloric acid. The reaction conditions include:

    Reactants: Famotidine, methanol, hydrochloric acid

    Temperature: Room temperature

    Catalyst: Hydrochloric acid

    Reaction Time: Several hours

Industrial Production Methods: In an industrial setting, the production of Famotidine Acid Methyl Ester Hydrochloride follows similar principles but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions

    Purification Steps: Including distillation and crystallization to isolate the ester

    Quality Control: Analytical methods such as HPLC to ensure purity

Chemical Reactions Analysis

Types of Reactions: Famotidine Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to famotidine and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid (acidic conditions) or sodium hydroxide (basic conditions)

    Oxidation: Oxidizing agents such as potassium permanganate

    Substitution: Nucleophiles such as ammonia or amines

Major Products Formed:

    Hydrolysis: Famotidine and methanol

    Oxidation: Oxidized derivatives of the ester

    Substitution: Substituted famotidine derivatives

Scientific Research Applications

Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.

Mechanism of Action

The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.

Comparison with Similar Compounds

    Famotidine: The parent compound, used to treat conditions like peptic ulcers and gastroesophageal reflux disease.

    Cimetidine: Another histamine H2 receptor antagonist with similar uses but different chemical structure.

    Ranitidine: Previously used for similar indications but withdrawn from the market due to safety concerns.

    Nizatidine: Another H2 receptor antagonist with comparable efficacy.

Uniqueness: Famotidine Acid Methyl Ester Hydrochloride is unique due to its specific role as an impurity in famotidine synthesis. Its presence and concentration are critical for quality control in pharmaceutical manufacturing, distinguishing it from other H2 receptor antagonists that are primarily active pharmaceutical ingredients.

Properties

Molecular Formula

C9H15ClN4O2S2

Molecular Weight

310.8 g/mol

IUPAC Name

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride

InChI

InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H

InChI Key

AUXMCGYIJDXLLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl

Origin of Product

United States

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